
5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the properties of the molecules it’s part of .
Molecular Structure Analysis
The molecular structure of a similar compound, “5-[3-(Trifluoromethyl)phenyl]furfural”, has been reported. It has a molecular formula of C12H7F3O2, an average mass of 240.178 Da, and a monoisotopic mass of 240.039810 Da .
Chemical Reactions Analysis
The trifluoromethyl group is known to be involved in various chemical reactions. For example, a study reported the use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in promoting organic transformations . Another study reported the hydrogenation of a compound containing a trifluoromethyl group .
Safety and Hazards
The safety data sheet for “3-Fluoro-5-(trifluoromethyl)phenyl isocyanate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
The future directions for research on “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” and related compounds could include further exploration of their synthesis, properties, and potential applications. The trifluoromethyl group, in particular, is of interest due to its presence in many pharmaceutical compounds .
properties
CAS RN |
108413-50-9 |
|---|---|
Molecular Formula |
C9H5F3N2OS |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16) |
InChI Key |
NOUYMYSPIXNRAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




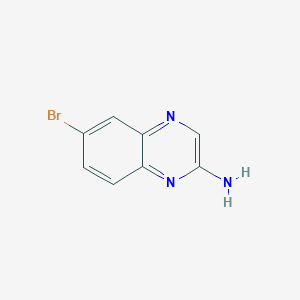
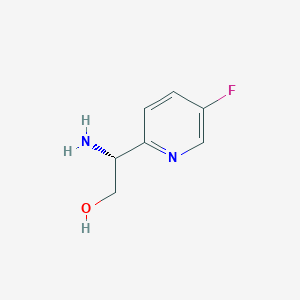

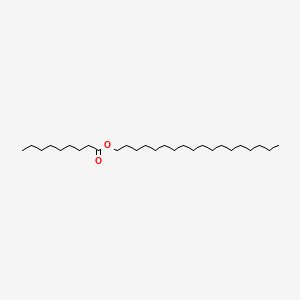


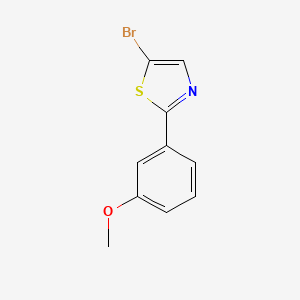
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)


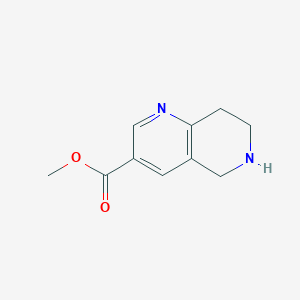
![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)
![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)